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Compound of Interest

Methyl 5-(Ethylsulfonyl)-2-
Compound Name:
methoxybenzoate

Cat. No.: B1352686

Introduction

Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a compound of interest in chemical synthesis
and drug discovery, serving as a versatile building block. I1ts molecular structure, characterized
by a substituted benzene ring bearing a methyl ester, a methoxy group, and an ethylsulfonyl
group, gives rise to a unigue spectroscopic fingerprint. This guide provides an in-depth analysis
of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
this compound. In the absence of publicly available experimental spectra, this guide leverages
high-quality predicted data, interpreted through the lens of established spectroscopic principles
and comparative data from structurally related molecules. This approach offers a robust
framework for the identification and characterization of Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate in a research and development setting.

The structural formula of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is presented below.
The systematic analysis of its spectroscopic data is crucial for confirming its identity and purity.

Figure 1: Molecular Structure of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR data for Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate provide detailed insights into its electronic environment.
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'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and
the protons of the methyl ester, methoxy, and ethylsulfonyl groups. The electron-withdrawing
nature of the ethylsulfonyl and methyl ester groups, and the electron-donating nature of the
methoxy group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~8.20 d 1H Ar-H

~7.85 dd 1H Ar-H

~7.10 d 1H Ar-H

~3.95 s 3H OCHs (ester)

~3.90 S 3H OCHs (ether)

~3.20 q 2H CH:

~1.30 t 3H CHs

Interpretation:

o Aromatic Protons: The three aromatic protons are expected to appear as distinct signals due
to their different electronic environments. The proton ortho to the strongly electron-
withdrawing ethylsulfonyl group is predicted to be the most deshielded, appearing at the
lowest field (~8.20 ppm). The proton situated between the ethylsulfonyl and methyl ester
groups will likely appear as a doublet of doublets (~7.85 ppm). The proton ortho to the
electron-donating methoxy group is expected to be the most shielded, appearing at the
highest field (~7.10 ppm).

o Methyl Ester and Methoxy Protons: The protons of the methyl ester and the methoxy group
are predicted to appear as sharp singlets around 3.95 and 3.90 ppm, respectively.
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» Ethylsulfonyl Protons: The methylene protons of the ethyl group will appear as a quartet
around 3.20 ppm due to coupling with the adjacent methyl protons. The methyl protons will
appear as a triplet around 1.30 ppm.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the
molecule.

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (ppm) Assighment
~165.0 C=0 (ester)
~159.0 C-OCHs (aromatic)
~138.0 C-SOz2 (aromatic)
~134.0 C-H (aromatic)
~125.0 C-COOCHs (aromatic)
~122.0 C-H (aromatic)
~112.0 C-H (aromatic)
~56.0 OCHs (ether)
~52.5 OCHs (ester)
~50.0 CH2
~7.0 CHs
Interpretation:

o Carbonyl and Aromatic Carbons: The carbonyl carbon of the ester group is expected at the
lowest field (~165.0 ppm). The aromatic carbons will appear in the range of ~112-159 ppm.
The carbon attached to the methoxy group will be significantly shielded, while the carbon
attached to the ethylsulfonyl group will be deshielded.
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» Aliphatic Carbons: The carbons of the methoxy groups (ether and ester) are predicted to
appear around 56.0 and 52.5 ppm, respectively. The methylene carbon of the ethyl group is
expected around 50.0 ppm, and the terminal methyl carbon at a much higher field, around
7.0 ppm.

Experimental Protocol for NMR Data Acquisition:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate in ~0.6 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane
(TMS) as an internal standard.

e Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

e 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,
a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to the *H spectrum. Typical
parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an
acquisition time of 1-2 seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H spectrum and reference both spectra
to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies
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Frequency (cm™?) Intensity Assighment

~3000-2850 Medium C-H stretch (aliphatic)

~1730 Strong C=0 stretch (ester)

~1600, ~1480 Medium C=C stretch (aromatic)

~1320, ~1140 Strong S=0 stretch (sulfone)

~1250 Strong C-O stretch (ester/ether)
Interpretation:

o Carbonyl Stretch: A strong absorption band around 1730 cm~1 is characteristic of the C=0
stretching vibration of the ester functional group.[1][2]

o Sulfone Group: Two strong bands are predicted for the symmetric and asymmetric stretching
vibrations of the S=0O bonds in the ethylsulfonyl group, typically appearing around 1320 cm~1
and 1140 cm™1, respectively.[3]

e Aromatic Ring: The C=C stretching vibrations of the aromatic ring are expected to produce
medium intensity bands around 1600 cm~* and 1480 cm~1.

e C-H and C-O Stretches: Aliphatic C-H stretching vibrations will appear in the 3000-2850
cm~* region. A strong band around 1250 cm~1 is expected for the C-O stretching vibrations
of the ester and ether linkages.

Experimental Protocol for IR Data Acquisition:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated
Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on
the ATR crystal.

e Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.
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» Data Processing: Perform a background correction and analyze the absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

mlz Predicted Fragment

258 [M]* (Molecular lon)

227 [M - OCHs]*

199 [M - COOCHs]*

165 [M - SOzE{]*

135 [CsH4(OCH3)(CO)]*
Interpretation:

The electron ionization (El) mass spectrum is expected to show a molecular ion peak at m/z
258, corresponding to the molecular weight of the compound.[4] Key fragmentation pathways
are likely to involve the loss of the methoxy group from the ester ([M - OCHs]*, m/z 227), the
entire methyl ester group ([M - COOCHs]*, m/z 199), and the ethylsulfonyl group ([M - SOzEt]*,
m/z 165).[5][6] The base peak could correspond to a stable fragment, potentially the one
resulting from the loss of the ethylsulfonyl group.

[M - OCHs]*+
m/z = 227
y

- COOCHs

[M - COOCHs]*
m/z = 199

[M - SO2Et]*+ - OCHs [CsHa(OCHS3)(CO)]*+
m/z = 165 m/z = 135
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1352686#spectroscopic-data-nmr-ir-ms-for-methyl-5-
ethylsulfonyl-2-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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